molecular formula C19H14Cl3NO2 B1423331 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478045-92-0

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B1423331
CAS No.: 478045-92-0
M. Wt: 394.7 g/mol
InChI Key: CDDVFLGZHCTJKG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of chlorobenzyl groups and a hydroxyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 2,4-dichlorobenzyl chloride, and 4-hydroxy-2(1H)-pyridinone.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 4-hydroxy-2(1H)-pyridinone in the presence of a base, such as sodium hydroxide, to form 1-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

    Second Nucleophilic Substitution: The intermediate product is then subjected to a second nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride under similar conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the chlorobenzyl groups to benzyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-oxo-2(1H)-pyridinone.

    Reduction: Formation of 1-(benzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the 2,4-dichlorobenzyl group, resulting in different chemical properties and biological activities.

    3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the 4-chlorobenzyl group, leading to variations in reactivity and applications.

    1-(benzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a complex organic compound belonging to the class of hydroxypyridinones. This compound has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H14Cl3NO2C_{19}H_{14}Cl_3NO_2 with a molecular weight of 394.7 g/mol. Its structure features a pyridinone ring substituted with various chlorinated aromatic groups, which are essential for its biological activity.

PropertyValue
Molecular FormulaC19H14Cl3NO2
Molecular Weight394.7 g/mol
CAS Number478045-92-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungi. The compound demonstrates moderate to good inhibitory effects at concentrations typically ranging from 100 to 400 µg/mL .

Case Study: Antimicrobial Efficacy

  • In a study assessing the antimicrobial properties of hydroxypyridinones, this compound was found to be effective against several pathogenic strains, suggesting potential applications in developing agrochemicals and pharmaceuticals.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in relation to neuroinflammatory conditions. Studies have shown that derivatives of hydroxypyridinones can inhibit microglial activation, which is crucial in the context of neurodegenerative diseases like Parkinson's disease (PD). The compound's ability to modulate inflammatory pathways may offer therapeutic avenues for treating such conditions .

Mechanism of Action

  • The compound inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB), which is pivotal in mediating inflammation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds in terms of their structural features and biological effects.

Compound NameStructural FeaturesBiological Activity
3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinoneBenzyl and methyl substitutionsDifferent antimicrobial properties
3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinoneAdditional pyridine ringPotential for different receptor interactions
1-hydroxy-2-pyridonesGeneral class of compoundsBroader range of biological activities

The unique combination of chlorinated aromatic groups in this compound enhances its biological activity compared to others in its class, making it a candidate for further research in medicinal chemistry.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3NO2/c20-14-4-1-12(2-5-14)11-23-8-7-18(24)16(19(23)25)9-13-3-6-15(21)10-17(13)22/h1-8,10,24H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVFLGZHCTJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 2
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 3
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 4
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 5
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 6
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

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